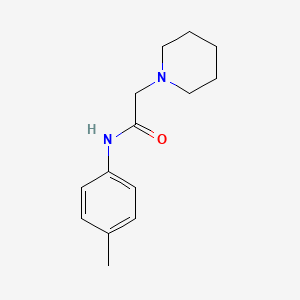![molecular formula C14H13NOS B3060666 Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide CAS No. 62381-82-2](/img/structure/B3060666.png)
Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide
Overview
Description
Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a 2-[(3-phenyl-2-propenyl)thio] group and an oxide group attached to the nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of pyridine N-oxide with a suitable thiol compound under specific conditions. For example, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridine N-oxides . Industrial production methods may involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halides and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide has several scientific research applications. It is used in medicinal chemistry for the development of antimicrobial and antiviral agents . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug design. In addition, it has applications in materials science for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt key cellular pathways, leading to the desired therapeutic effects . Molecular docking studies have shown that the compound has strong binding affinities with various targets, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide can be compared with other pyridine derivatives such as pyridine-2-thiol and pyridine-2-thione. These compounds share similar structural features but differ in their chemical properties and biological activities. For example, pyridine-2-thiol is known for its antioxidant properties, while pyridine-2-thione has been studied for its antimicrobial activity .
Properties
IUPAC Name |
1-oxido-2-(3-phenylprop-2-enylsulfanyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-15-11-5-4-10-14(15)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKMFAFMYLQIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412073 | |
| Record name | Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62381-82-2 | |
| Record name | Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one](/img/structure/B3060590.png)








